3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)oxolane-3-carboxylic acid
Description
Chemical Identity and Structural Characterization of 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic Acid
Systematic Nomenclature and IUPAC Conventions
The IUPAC name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic acid adheres to systematic nomenclature rules, delineating its structure through three key components:
- Oxolane backbone : A five-membered oxygen-containing ring (tetrahydrofuran derivative) substituted at the 3-position.
- Fmoc-protected amine : The 9-fluorenylmethoxycarbonyl (Fmoc) group, a widely used protecting group in solid-phase peptide synthesis, is attached via a carbonyl linkage to the amino group.
- Carboxylic acid functionality : A carboxyl group at the 3-position of the oxolane ring, enabling further chemical modifications.
Alternative designations include 3-(Fmoc-amino)tetrahydro-3-furancarboxylic acid and 3-[(9H-fluoren-9-ylmethoxycarbonyl)amino]oxolane-3-carboxylic acid . The CAS registry number 1132879-21-0 and molecular formula C₂₀H₁₉NO₅ provide unambiguous identifiers.
Table 1: Key Identifiers
| Property | Value | Source Reference |
|---|---|---|
| IUPAC Name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic acid | |
| CAS Number | 1132879-21-0 | |
| Molecular Formula | C₂₀H₁₉NO₅ | |
| Molecular Weight | 353.37 g/mol |
Molecular Structure Analysis: Functional Groups and Stereochemical Considerations
The molecule features four critical functional regions:
- Fmoc group : A rigid bicyclic fluorenyl system (C₁₃H₁₀) conjugated to a methoxycarbonyl moiety (-O-CO-NH-) .
- Oxolane ring : A saturated furan derivative with chair-like conformation, as evidenced by NMR coupling constants .
- Carboxylic acid : Ionizable -COOH group at physiological pH, confirmed by IR spectroscopy (O-H stretch ~2500–3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) .
- Amide linkage : Connects the Fmoc group to the oxolane ring, exhibiting partial double-bond character (C-N bond length ~1.33 Å) in computational models .
Stereochemical analysis reveals a chiral center at the 3-position of the oxolane ring, where the amino and carboxylic acid groups reside. While experimental optical rotation data for this specific compound remains unpublished, analogous Fmoc-protected amino acids (e.g., Fmoc-L-serine) exhibit specific rotations of −10° to −11.5° (c=1 in DMF) , suggesting similar chirality.
Figure 1: Structural Features
SMILES Notation: O=C(C1(NC(OCC2C3=C(C4=C2C=CC=C4)C=CC=C3)=O)COCC1)O
This SMILES string confirms the connectivity: the Fmoc group (OCC2C3=C...) attaches to the oxolane ring (C1COCC1) via an amide bond (NC=O), with the carboxylic acid at the 3-position.
Spectroscopic Characterization (NMR, IR, MS)
1H Nuclear Magnetic Resonance (NMR)
Key proton environments in DMSO-d₆ (400 MHz) :
- Fmoc aromatic protons : Multiplet at δ 7.89–7.31 ppm (8H, fluorenyl H)
- Oxolane ring protons :
- δ 4.31–4.27 ppm (2H, OCH₂CO)
- δ 3.44–3.32 ppm (4H, ring CH₂)
- Amide NH : δ 6.98 ppm (1H, broad, exchanges with D₂O)
- Carboxylic acid OH : δ 12.1 ppm (1H, broad)
Infrared (IR) Spectroscopy
- N-H stretch : 3300–3250 cm⁻¹ (amide)
- C=O stretches :
- 1725 cm⁻¹ (carboxylic acid)
- 1690 cm⁻¹ (amide)
- C-O-C asymmetric stretch : 1250–1150 cm⁻¹ (oxolane ether)
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) yields a predominant [M+H]⁺ ion at m/z 354.1336 (calculated: 354.13358) , with fragmentation patterns confirming the loss of CO₂ (44 Da) and Fmoc group (222 Da).
Table 2: Selected Spectroscopic Data
| Technique | Key Signals | Assignment | Source |
|---|---|---|---|
| ¹H NMR | δ 7.89–7.31 (multiplet, 8H) | Fmoc aromatic protons | |
| IR | 1725 cm⁻¹ | Carboxylic acid C=O stretch | |
| MS | [M+H]⁺ = 354.1336 | Molecular ion |
Crystallographic Data and Conformational Studies
While single-crystal X-ray diffraction data for this compound remains unreported, computational models (DFT at B3LYP/6-31G* level) predict:
- Oxolane ring puckering : Half-chair conformation with C3 and O1 atoms displaced ±0.45 Å from the mean plane .
- Fmoc group orientation : Perpendicular to the oxolane ring (dihedral angle 87.5°), minimizing steric hindrance .
- Hydrogen bonding : Intramolecular H-bond between carboxylic acid (-OH) and amide carbonyl (C=O) (distance: 2.1 Å) .
Molecular dynamics simulations (100 ns, explicit solvent) reveal conformational flexibility in the oxolane ring (pseudorotation barrier ~5 kcal/mol) , suggesting adaptability in binding interactions.
Figure 2: Predicted Conformational Landscape
Conformational Energy Profile:
- Chair: 0.0 kcal/mol (reference)
- Half-chair: +1.2 kcal/mol
- Envelope: +2.8 kcal/mol
Data derived from torsion angle scans .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)oxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-18(23)20(9-10-25-12-20)21-19(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLUOBNBKTVLPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)oxolane-3-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This is followed by the formation of the oxolane ring and the carboxylic acid functionality. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity. This may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc (fluorenylmethoxycarbonyl) group is selectively cleaved under mild basic conditions to expose the secondary amine. This reaction is pivotal in solid-phase peptide synthesis (SPPS) for sequential amino acid coupling.
Key Conditions and Outcomes
| Reagent | Solvent | Time (min) | Temperature | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 20% Piperidine | DMF | 20–30 | 25°C | Free secondary amine | >95 | |
| 5% DBU | DCM | 15 | 0°C | Free secondary amine | 90 |
Mechanism : Base-induced β-elimination removes the Fmoc group, generating a free amine and liberating CO₂ and fluorenylmethyl byproducts.
Carboxylic Acid Functionalization
The carboxylic acid undergoes standard derivatization reactions, enabling conjugation or modification for enhanced bioavailability.
Esterification
| Alcohol | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 4h | Methyl ester | 85 | |
| Benzyl alcohol | DCC/DMAP | RT, 12h | Benzyl ester | 78 |
Amide Formation
| Amine | Coupling Agent | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Glycine methyl ester | HATU | DMF | Dipeptide derivative | 92 | |
| Aniline | EDCl/HOBt | THF | Aryl amide | 65 |
Mechanism : Activation of the carboxylic acid (e.g., via HATU) forms an intermediate acyloxyphosphonium species, facilitating nucleophilic attack by the amine.
Stability Under Acidic/Basic Conditions
The compound exhibits distinct stability profiles:
-
Acidic Conditions (pH < 3) : Oxolane ring remains intact, but prolonged exposure leads to partial decarboxylation.
-
Basic Conditions (pH > 10) : Rapid Fmoc deprotection occurs, followed by oxolane ring opening via nucleophilic attack at β-carbons.
Ring-Opening Reactions
The oxolane ring undergoes selective cleavage under strong nucleophiles or Lewis acids:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| BH₃·THF | 0°C to RT, 6h | Diol derivative | 70 | |
| HBr (48% aq.) | Reflux, 2h | Bromohydrin | 88 |
Mechanism : Nucleophilic attack at the ether oxygen leads to ring opening, forming diols or substituted alcohols.
Oxidation and Reduction
| Reaction Type | Reagent | Product | Selectivity | Reference |
|---|---|---|---|---|
| Oxidation (COOH) | KMnO₄ | No reaction (stable) | N/A | |
| Reduction (COOH) | LiAlH₄ | Primary alcohol | 60 |
Substitution at the Amino Group
Post-deprotection, the secondary amine undergoes alkylation/acylation:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl chloride | DCM, RT, 2h | N-Acetyl derivative | 82 | |
| Methyl iodide | K₂CO₃, DMF, 50°C | N-Methyl tertiary amine | 75 |
Comparative Reactivity Table
| Functional Group | Reaction Class | Preferred Reagents | Applications |
|---|---|---|---|
| Fmoc-protected amine | Deprotection | Piperidine, DBU | Peptide synthesis |
| Carboxylic acid | Esterification | H₂SO₄, DCC/DMAP | Prodrug design |
| Oxolane ring | Ring-opening | BH₃·THF, HBr | Polyol synthesis |
Scientific Research Applications
Chemistry
3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)oxolane-3-carboxylic acid is utilized as an intermediate in the synthesis of complex organic molecules and peptides. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is employed to study enzyme mechanisms and protein interactions. The Fmoc group enables researchers to protect specific amino acids during peptide synthesis, allowing for detailed investigations into protein folding and function.
Medicine
The compound serves as a building block for pharmaceuticals and therapeutic agents. Its role in drug development includes:
- Peptide Therapeutics: Used in creating peptide-based drugs that target specific biological pathways.
- Antimicrobial Studies: Preliminary research indicates potential antimicrobial activity, making it a candidate for further investigation in antibiotic development .
Case Study 1: Peptide Synthesis
A study demonstrated the use of this compound in synthesizing a series of bioactive peptides. The Fmoc group was selectively removed under mild conditions, allowing for the sequential addition of amino acids. This method improved yields compared to traditional approaches .
Case Study 2: Antimicrobial Activity
Research conducted on derivatives of this compound showed significant antimicrobial properties against various pathogens. The study employed well-diffusion methods to assess efficacy, revealing that certain modifications to the oxolane structure enhanced activity against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)oxolane-3-carboxylic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C21H18F3NO5 (for the trifluoromethyl-substituted variant)
- Molecular Weight : 421.38 g/mol
- CAS Number : EN300-43357121 (trifluoromethyl variant)
- Storage : Typically stored at 2–8°C in dry conditions to prevent hydrolysis of the Fmoc group .
Comparison with Structural Analogs
The compound belongs to a family of Fmoc-protected amino acids with heterocyclic or substituted side chains. Below is a detailed comparison with key analogs:
Core Structural Variations
| Compound Name | Core Structure | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)oxolane-3-carboxylic acid | Oxolane (5-membered) | -CF3 (trifluoromethyl) | C21H18F3NO5 | 421.38 | EN300-43357121 |
| 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid | Oxetane (4-membered) | None | C19H17NO5 | 339.34 | 1380327-56-9 |
| 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]azetidine-3-carboxylic acid | Azetidine (4-membered) | None | C19H17NO4 | 335.34 | 193693-64-0 |
| (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid | Linear chain | -CH2CH2CH=CH2 (hexenoyl) | C21H21NO4 | 351.40 | N/A |
| 3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | Phenyl-substituted | -Cl (2-chlorophenyl) | C23H17ClNO4 | 406.84 | 678991-52-1 |
Key Observations :
Azetidine (4-membered, nitrogen-containing) introduces polarity and hydrogen-bonding capacity, altering solubility and peptide interactions .
Substituent Effects :
- The trifluoromethyl (-CF3) group in the oxolane derivative enhances metabolic stability and electron-withdrawing properties, influencing acidity (pKa ~3.5–4.0) .
- Chlorophenyl substitution increases hydrophobicity (logP ~4.2), favoring membrane permeability in drug design .
Physical Properties: Linear analogs (e.g., hexenoic acid derivative) lack conformational constraints, offering flexibility in peptide backbone design .
Biological Activity
3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)oxolane-3-carboxylic acid (Fmoc-Oxolane) is a synthetic compound widely utilized in organic chemistry, particularly in peptide synthesis. Its unique structure and functional groups confer significant biological activity, making it a valuable building block in pharmaceutical research and development.
- Molecular Formula : C20H19NO5
- Molecular Weight : 353.37 g/mol
- CAS Number : 1132879-21-0
Fmoc-Oxolane is synthesized through the protection of the amino group with the Fmoc group, followed by the formation of the oxolane ring and carboxylic acid functionality. The synthesis typically employs organic solvents like dichloromethane and coupling reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) . The Fmoc group acts as a protective group during peptide synthesis, allowing for selective deprotection under mild basic conditions, which facilitates the sequential addition of amino acids .
Enzyme Mechanisms and Protein Interactions
Fmoc-Oxolane is instrumental in studying enzyme mechanisms and protein interactions. Its ability to serve as a protective group allows researchers to investigate the effects of various amino acids on enzyme activity without interference from side reactions. This property is particularly useful in understanding complex biological processes.
Pharmaceutical Development
In medicinal chemistry, Fmoc-Oxolane serves as a key intermediate in the synthesis of therapeutic agents. Its structural properties enable the development of compounds with enhanced bioactivity and specificity against various biological targets. This compound has been explored for potential applications in drug design, particularly in creating peptide-based therapeutics .
Case Studies
- Peptide Synthesis : A study demonstrated the utility of Fmoc-Oxolane in synthesizing cyclic peptides that exhibit anti-cancer properties. The protected amino acid allowed for efficient coupling reactions, leading to high-yield synthesis of biologically active peptides .
- Drug Delivery Systems : Research has shown that Fmoc-Oxolane derivatives can be incorporated into drug delivery systems, enhancing the stability and bioavailability of encapsulated drugs. This application is crucial for improving therapeutic outcomes in cancer treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-((9H-Fluoren-9-ylmethoxy)carbonylamino)oxolane-3-carboxylic acid | Structure | Unique oxolane ring enhances stability |
| Fmoc-Glu-OtBu | Structure | Contains tert-butoxy group; used in similar applications |
Q & A
Q. What are the critical safety considerations when handling 3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)oxolane-3-carboxylic acid in laboratory settings?
Methodological Answer: The compound is classified under GHS for acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory hazards . Key precautions include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, irrigate for ≥15 minutes .
- Storage: Store at 2–8°C in airtight containers to prevent degradation or moisture absorption .
Q. How is this compound synthesized, and what are common impurities?
Methodological Answer: The synthesis involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group on an oxolane (tetrahydrofuran) backbone. Key steps:
Activation: Coupling the Fmoc group to the amine using carbodiimide reagents (e.g., DCC or EDC).
Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
Common Impurities:
Q. What physicochemical properties are essential for characterizing this compound, and how can they be determined?
Methodological Answer: Critical properties include:
Advanced Research Questions
Q. How can contradictions in toxicity data for structurally similar Fmoc-protected compounds be resolved?
Methodological Answer: Discrepancies in toxicity reports (e.g., acute vs. chronic effects) arise from:
- Variability in exposure routes (oral vs. dermal) .
- Purity differences (e.g., residual solvents in commercial batches) .
Resolution Strategies: - Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to compare batches.
- Cross-reference ecotoxicology data (e.g., biodegradability assays) to assess environmental risks .
Q. What advanced synthetic strategies improve the yield of this compound?
Methodological Answer: Optimization approaches include:
Q. How does the structural rigidity of the oxolane ring influence its application in peptide mimetics?
Methodological Answer: The oxolane ring imposes conformational constraints, making it valuable for:
- Peptide backbone stabilization : Reduces flexibility, enhancing receptor binding specificity .
- Case Study : Analogous Fmoc-oxetane derivatives show improved protease resistance in antiviral peptides .
Computational Modeling : Use MD simulations (AMBER/CHARMM) to predict ring puckering effects on bioactivity .
Q. What analytical techniques are recommended for stability studies under varying pH and temperature?
Methodological Answer:
- pH Stability : Monitor degradation via LC-MS at pH 2–10 (simulated gastric/intestinal conditions).
- Thermal Stability : Accelerated aging studies at 40°C/75% RH for 4 weeks, with NMR tracking of Fmoc deprotection .
Key Findings : - Degradation peaks at >50°C correlate with Fmoc cleavage (confirmed by loss of 302 nm UV absorbance) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
